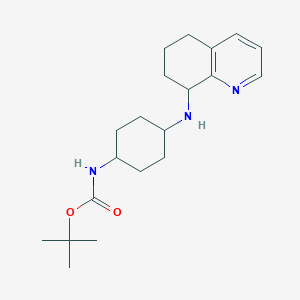![molecular formula C22H38BrN5O5Si2 B12072748 8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)
8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have modifications that can alter their biological activity, making them useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine typically involves multiple steps:
Protection of the sugar moiety: The 2’-deoxyribofuranosyl group is protected using 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl to prevent unwanted reactions.
Bromination: The guanine base is brominated at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).
Coupling reaction: The protected sugar moiety is coupled with the brominated guanine base under specific conditions to form the desired nucleoside analog.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine atom or the guanine base.
Reduction: Reduction reactions may target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could produce various substituted guanine analogs.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can serve as probes to investigate the mechanisms of nucleic acid metabolism.
Medicine
Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by incorporating into nucleic acids and disrupting their function.
Industry
In industry, these compounds may be used in the development of new pharmaceuticals, diagnostic tools, and biotechnological applications.
作用機序
The mechanism of action of 8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell proliferation or viral replication. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
8-Bromo-2’-deoxyguanosine: A simpler analog with similar bromination at the 8-position.
2’-Deoxyguanosine: The natural nucleoside without any modifications.
Other protected nucleosides: Compounds with different protective groups on the sugar moiety.
Uniqueness
The uniqueness of 8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine lies in its specific combination of bromination and protection. This combination can confer unique chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C22H38BrN5O5Si2 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
2-amino-8-bromo-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H38BrN5O5Si2/c1-11(2)34(12(3)4)30-10-16-15(32-35(33-34,13(5)6)14(7)8)9-17(31-16)28-19-18(25-21(28)23)20(29)27-22(24)26-19/h11-17H,9-10H2,1-8H3,(H3,24,26,27,29) |
InChIキー |
QEQSNZJZJYDKPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)





![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)
